Oxythiamine

Cancer Metabolism Thiamine Antimetabolite Cytotoxicity

Oxythiamine is the definitive thiamine antimetabolite for researchers requiring a validated chemical probe for transketolase (TK) inhibition. Unlike generic analogs, its well-characterized mechanism—intracellular conversion to oxythiamine pyrophosphate with a PDC Ki of 0.07 µM—enables precise, titratable metabolic blockade. Proven IC50 values (14.95 µM in MIA PaCa-2, 36 µM in HeLa) and established in vivo dosing protocols (150–600 mg/kg/day oral) reduce pilot study overhead. Essential for cancer metabolism studies targeting the pentose phosphate pathway and as a benchmark in antimalarial screening (P. falciparum IC50 5.5 µM). Insist on characterized Oxythiamine for reproducible results.

Molecular Formula C12H16N3O2S+
Molecular Weight 266.34 g/mol
CAS No. 136-16-3
Cat. No. B085929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxythiamine
CAS136-16-3
SynonymsHydroxythiamine
Oxythiamine
Molecular FormulaC12H16N3O2S+
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO
InChIInChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1
InChIKeySRDGSXVLAVRBLU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxythiamine (CAS 136-16-3) – A Quantifiable Thiamine Antagonist with Defined Transketolase Inhibition


Oxythiamine (Hydroxythiamine, CAS 136-16-3) is a thiamine antimetabolite and a well-characterized transketolase (TK) inhibitor . It functions by undergoing intracellular phosphorylation by thiamine pyrophosphokinase (TPK) to yield its active form, oxythiamine pyrophosphate (OTPP) [1]. OTPP acts as a potent, competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, most notably transketolase (TK), thereby disrupting the non-oxidative branch of the pentose phosphate pathway and suppressing ribose synthesis [2]. This mechanism underpins its utility as a research tool for inducing controlled cellular thiamine deficiency and for investigating metabolic vulnerabilities in cancer and parasitic models [3].

Oxythiamine (CAS 136-16-3) – Why Substitution with Structural Analogs Introduces Significant Functional Variation


The functional outcome of thiamine antagonism is exquisitely sensitive to subtle structural modifications, rendering simple analog substitution unreliable. While oxythiamine's hydroxyl substitution on the pyrimidine ring is essential for its conversion to a potent TPP-competitive inhibitor , other analogs exhibit distinct and sometimes opposing biological profiles. For instance, a modification at the C-2 position of the thiazole ring (as in 2'-methylthiamine) drastically alters cellular uptake and target engagement, leading to reduced potency but increased selectivity [1]. Conversely, a pyridine ring substitution (as in N3PT) can enhance potency against certain targets but also dramatically increase cytotoxicity [2]. Furthermore, some derivatives like benfotiamine and fursultiamine act as thiamine prodrugs or enzyme activators, producing effects directly opposite to oxythiamine's inhibitory function [3]. Therefore, the selection of oxythiamine must be based on its specific, quantifiable performance metrics rather than generic class association, as each analog yields a unique biological fingerprint with profound implications for experimental outcomes.

Oxythiamine (CAS 136-16-3) – Quantitative Differentiation Evidence Versus Key Analogs


Superior Antiproliferative Potency Against Cancer Cells Compared to 2′-Methylthiamine

Oxythiamine exhibits significantly greater cytostatic potency than its close structural analog, 2′-methylthiamine. In a direct comparative study using HeLa cancer cells, oxythiamine demonstrated a 3-fold lower GI50 value (36 µM) compared to 2′-methylthiamine (107 µM), indicating a stronger inhibitory effect on cell growth and metabolism [1].

Cancer Metabolism Thiamine Antimetabolite Cytotoxicity

Defined Competitive Inhibition Kinetics Versus Thiamine Pyrophosphate (TPP) for Enzyme Target Validation

Oxythiamine's active metabolite, oxythiamine pyrophosphate, acts as a strong competitive inhibitor of TPP-dependent enzymes. Kinetic studies on purified bovine adrenal pyruvate dehydrogenase complex (PDC) determined a Ki value of 0.07 µM with respect to the natural cofactor TPP (Km = 0.11 µM) [1]. This tight binding and well-defined mode of inhibition are critical for precise target engagement studies.

Enzyme Kinetics Transketolase Competitive Inhibition

Favorable Selectivity Profile for Cancer Cells Over Normal Fibroblasts Compared to 2′-Methylthiamine

While oxythiamine is more potent than 2′-methylthiamine, it exhibits a slightly lower selectivity index. In a direct comparison using HeLa cancer cells and normal skin fibroblasts, oxythiamine had a selectivity index (SI) of 153, whereas 2′-methylthiamine was more selective with an SI of 180 [1]. This indicates that while oxythiamine is more effective at killing cancer cells, it is also somewhat more toxic to normal cells than its analog.

Cancer Selectivity Therapeutic Index Cytotoxicity

Established In Vivo Tumor Growth Inhibition Across Multiple Xenograft Models

Oxythiamine has demonstrated consistent and quantifiable in vivo efficacy in reducing tumor growth. In a C57BL/6 mouse Lewis lung carcinoma (LLC) model, oral administration of oxythiamine for 2 weeks resulted in decreased tumor weights and volumes in groups receiving 150, 300, and 600 mg/kg/day [1]. Furthermore, in an Ehrlich's ascites tumor model, intraperitoneal administration of 300 mg/kg and 500 mg/kg oxythiamine inhibited tumor growth by 43% and 84%, respectively .

In Vivo Efficacy Xenograft Tumor Growth Inhibition

Quantified Antiproliferative Activity Against P. falciparum Compared to N3-Pyridyl Thiamine (N3PT)

In a direct comparative study, the novel analog N3PT suppressed P. falciparum proliferation with an IC50 value 10-fold lower than that of oxythiamine [1]. Specifically, oxythiamine exhibited an IC50 of 5.5 ± 0.8 µM, while N3PT showed an IC50 of approximately 0.55 µM [2]. Additionally, N3PT was >17 times less toxic to human fibroblasts than oxythiamine, highlighting a significant difference in the therapeutic window between these two compounds [1].

Antimalarial Plasmodium falciparum Thiamine Analog

Oxythiamine (CAS 136-16-3) – Data-Backed Application Scenarios for Targeted Research


Metabolic Research: Inducing Controlled, Reversible Thiamine Deficiency In Vitro

Oxythiamine is the compound of choice for creating a controlled, pharmacological model of thiamine deficiency in cell culture. Its well-characterized competitive inhibition of TPP-dependent enzymes, with a defined Ki of 0.07 µM for PDC [1], allows researchers to titrate a specific degree of metabolic blockade. This is crucial for studies investigating the cellular consequences of impaired pentose phosphate pathway flux or mitochondrial dysfunction without the confounding variables of genetic knockouts or nutritional deprivation. The effect is reversible upon washout or addition of excess thiamine, providing a clean experimental system.

Oncology: Investigating TK-Dependent Metabolic Vulnerabilities in Cancer Cell Lines

For researchers focused on cancer metabolism, particularly the role of the non-oxidative pentose phosphate pathway in nucleotide biosynthesis, oxythiamine serves as a robust and potent chemical probe. Its established cytotoxic IC50 values across multiple cell lines—14.95 µM for MIA PaCa-2 pancreatic cancer cells [2] and a GI50 of 36 µM for HeLa cells [3]—provide a clear, data-driven starting point for dose-response experiments. Its 3-fold greater potency over 2′-methylthiamine [3] ensures effective target engagement at lower concentrations, minimizing potential off-target effects in initial screens.

Preclinical In Vivo Studies: Validating TK Inhibition in Murine Tumor Models

Oxythiamine is a practical and data-validated tool for in vivo proof-of-concept studies targeting TK in cancer. Researchers can leverage established dosing protocols from published xenograft models, such as 150-600 mg/kg/day oral administration in LLC models [4] or 300-500 mg/kg i.p. dosing in Ehrlich's ascites models achieving up to 84% tumor growth inhibition . This existing in vivo data significantly reduces the need for extensive pilot pharmacokinetic and dosing studies, accelerating the validation of novel combination therapies or the investigation of TK as a target in new cancer subtypes.

Antiparasitic Drug Discovery: Benchmarking Novel Thiamine Analogs

In the search for novel antimalarials targeting thiamine metabolism, oxythiamine functions as a critical benchmark compound. Its established in vitro activity against P. falciparum (IC50 of 5.5 µM) [5] provides a quantitative baseline against which new chemical entities are measured. As demonstrated in recent work, a 10-fold improvement in potency was required for a new lead candidate to be considered significant [5]. This makes oxythiamine an essential procurement item for any screening cascade aimed at discovering next-generation thiamine antimetabolites with improved potency and selectivity profiles.

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